molecular formula C11H13N5OS B2907183 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide CAS No. 1326865-09-1

2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide

Cat. No.: B2907183
CAS No.: 1326865-09-1
M. Wt: 263.32
InChI Key: WWCISJVJXLJHOX-UHFFFAOYSA-N
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Description

2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenylamine with thiosemicarbazide in the presence of a suitable oxidizing agent to form the thiadiazole ring. This intermediate is then reacted with chloroacetic acid hydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in biological tissues. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These include compounds with similar structures but different substituents on the thiadiazole ring.

    Benzothiazole derivatives: Compounds with a benzothiazole ring instead of a thiadiazole ring.

Uniqueness

2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other thiadiazole derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7-3-2-4-8(5-7)13-11-16-15-10(18-11)6-9(17)14-12/h2-5H,6,12H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCISJVJXLJHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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